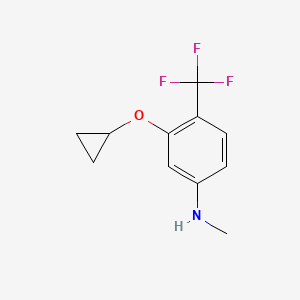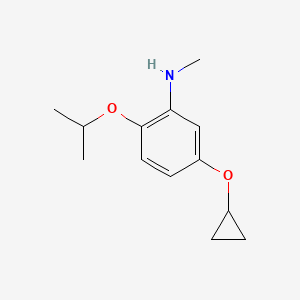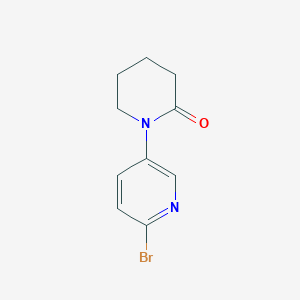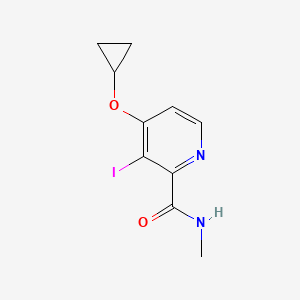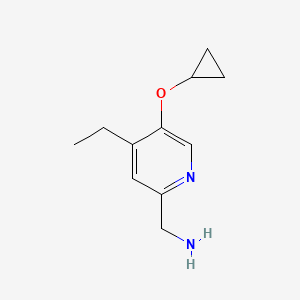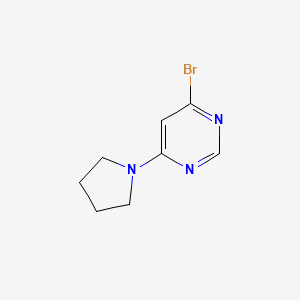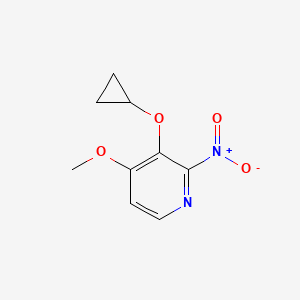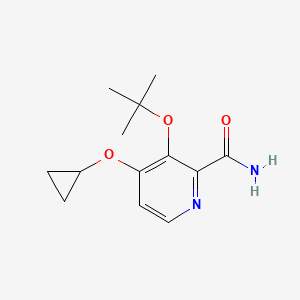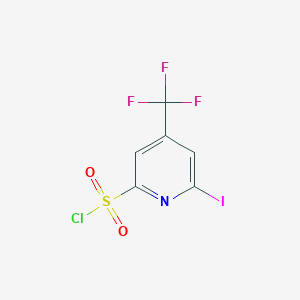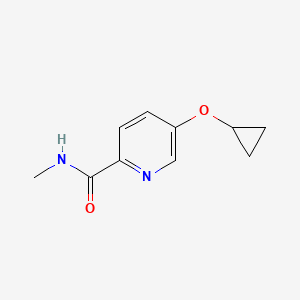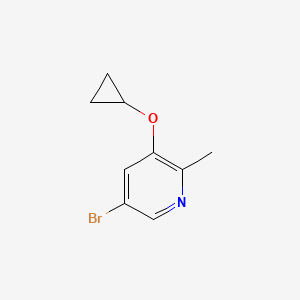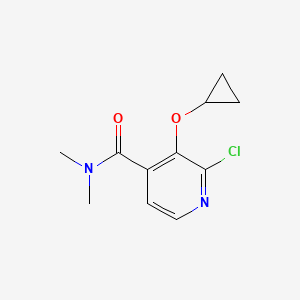
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.689 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopropoxy group, and a dimethylisonicotinamide moiety.
Métodos De Preparación
The preparation of 2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide typically involves several steps. One common method starts with 2-chloronicotinic acid as the raw material. This acid undergoes an esterification reaction with methanol to form 2-chloromethyl nicotinate. The resulting ester then undergoes aminolysis with dimethylamine in the presence of a catalyst to yield this compound . This method is advantageous due to its mild reaction conditions, simple process equipment, and low production cost.
Análisis De Reacciones Químicas
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Aplicaciones Científicas De Investigación
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide can be compared with other similar compounds, such as:
2-Chloro-N,N-dimethylnicotinamide: This compound shares a similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-N,N-dimethylisonicotinamide: This compound lacks the chloro group but retains the cyclopropoxy and dimethylisonicotinamide moieties.
2-Chloro-3-methoxy-N,N-dimethylisonicotinamide: This compound has a methoxy group instead of a cyclopropoxy group.
Propiedades
Fórmula molecular |
C11H13ClN2O2 |
|---|---|
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
2-chloro-3-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(15)8-5-6-13-10(12)9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
SXGRLFJIZPKRRK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C(=NC=C1)Cl)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


